Molecular Weight and Predicted Physicochemical Profile Versus Unsubstituted Phenoxymethyl Analog
The target compound exhibits a 20.9% higher molecular weight and a 48.6 g/mol absolute increase compared to the unsubstituted phenoxymethyl analog, methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate (CAS 1003988-74-6) . This difference arises from the chlorine and methyl substituents on the phenoxy ring, which are known to enhance lipophilicity in drug-like molecules. Although no experimental logP data were found, the increased mass and halogen content are class-level indicators of potentially higher membrane permeability and metabolic stability relative to the unsubstituted scaffold [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 280.71 |
| Comparator Or Baseline | 232.24 (methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate) |
| Quantified Difference | +48.46 g/mol (+20.9%) |
| Conditions | Vendor-reported molecular weights; no experimental conditions applicable. |
Why This Matters
This substantial molecular weight increase indicates a fundamentally different physicochemical profile, which can invalidate structure-activity relationships (SAR) derived from the simpler analog and requires compound-specific validation in biological assays.
- [1] Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. View Source
